(2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide
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Overview
Description
(2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C24H24BrO2P and a molecular weight of 455.335 g/mol . It is known for its applications in organic synthesis and is often used in research settings.
Preparation Methods
The synthesis of (2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate allyl bromide derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization .
Chemical Reactions Analysis
(2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Wittig Reaction: This compound is often used in Wittig reactions to form alkenes from aldehydes or ketones.
Scientific Research Applications
(2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds, including alkenes and dienes.
Biology: It can be used as a reagent in the study of biological molecules and their interactions.
Medicine: Research into its potential medicinal applications is ongoing, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide involves its ability to act as a phosphonium ylide in Wittig reactions. The compound forms a stable ylide intermediate, which then reacts with carbonyl compounds to form alkenes. This reaction is facilitated by the presence of the triphenylphosphonium group, which stabilizes the ylide intermediate .
Comparison with Similar Compounds
(2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide can be compared with other similar compounds such as:
Allyltriphenylphosphonium bromide: This compound has a similar structure but lacks the ethoxycarbonyl group, making it less versatile in certain reactions.
Propyltriphenylphosphonium bromide: This compound has a propyl group instead of an allyl group, which affects its reactivity and applications.
Properties
CAS No. |
38104-00-6 |
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Molecular Formula |
C24H24BrO2P |
Molecular Weight |
455.3 g/mol |
IUPAC Name |
2-ethoxycarbonylprop-2-enyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C24H24O2P.BrH/c1-3-26-24(25)20(2)19-27(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23;/h4-18H,2-3,19H2,1H3;1H/q+1;/p-1 |
InChI Key |
MBZZAIJHGHAGNU-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C(=C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
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